molecular formula C10H14O2 B12619727 (3R)-4-Phenylbutane-1,3-diol CAS No. 919764-55-9

(3R)-4-Phenylbutane-1,3-diol

Cat. No.: B12619727
CAS No.: 919764-55-9
M. Wt: 166.22 g/mol
InChI Key: DCDISHARGWMOMM-JTQLQIEISA-N
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Description

(3R)-4-Phenylbutane-1,3-diol is an organic compound with the molecular formula C10H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-Phenylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 4-phenyl-2-butanone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-Phenylbutane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol groups can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced further to form (3R)-4-phenylbutane-1,3-diamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: SOCl2 or PBr3 in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: 4-Phenylbutane-1,3-dione or 4-phenylbutanoic acid.

    Reduction: (3R)-4-Phenylbutane-1,3-diamine.

    Substitution: 4-Phenylbutane-1,3-dichloride or 4-phenylbutane-1,3-dibromide.

Scientific Research Applications

(3R)-4-Phenylbutane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (3R)-4-Phenylbutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors in a stereospecific manner, influencing biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-Phenylbutane-1,3-diol: The enantiomer of (3R)-4-Phenylbutane-1,3-diol, which has the opposite stereochemistry.

    4-Phenylbutane-1,3-diol: The racemic mixture containing both (3R) and (3S) enantiomers.

    4-Phenyl-2-butanol: A related compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis. The compound’s ability to interact stereospecifically with biological targets also makes it a subject of interest in medicinal chemistry and drug development.

Properties

CAS No.

919764-55-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(3R)-4-phenylbutane-1,3-diol

InChI

InChI=1S/C10H14O2/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1

InChI Key

DCDISHARGWMOMM-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CCO)O

Canonical SMILES

C1=CC=C(C=C1)CC(CCO)O

Origin of Product

United States

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